1-Methyl-2-(pyrimidin-5-yl)pyrrolidin-3-amine
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Overview
Description
1-Methyl-2-(pyrimidin-5-yl)pyrrolidin-3-amine is a heterocyclic compound that features a pyrrolidine ring fused with a pyrimidine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-2-(pyrimidin-5-yl)pyrrolidin-3-amine typically involves the reaction of pyrimidine derivatives with pyrrolidine. One common method includes the reaction of N-(4,4-diethoxybutyl)pyrimidin-2-amine with pyrrolidine in the presence of trifluoroacetic acid . The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of catalysts and optimized reaction conditions can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-2-(pyrimidin-5-yl)pyrrolidin-3-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Halogenated derivatives, trifluoroacetic acid.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrolidinone derivatives, while substitution reactions can introduce various functional groups onto the pyrimidine ring .
Scientific Research Applications
1-Methyl-2-(pyrimidin-5-yl)pyrrolidin-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a modulator of biological pathways and enzyme inhibitors.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 1-Methyl-2-(pyrimidin-5-yl)pyrrolidin-3-amine involves its interaction with specific molecular targets and pathways. It acts as an antagonist of the vanilloid receptor 1 and modulates the insulin-like growth factor 1 receptor . Additionally, it can inhibit a wide range of enzymes, including phosphodiesterase type 5 and isocitrate dehydrogenase 1 .
Comparison with Similar Compounds
2-(Pyrrolidin-1-yl)pyrimidine: Shares a similar structure but with different substituents on the pyrrolidine ring.
Pyrrolidine-2-one: A related compound with a lactam ring structure.
Uniqueness: 1-Methyl-2-(pyrimidin-5-yl)pyrrolidin-3-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to modulate multiple biological targets makes it a valuable compound in drug discovery and development .
Biological Activity
1-Methyl-2-(pyrimidin-5-yl)pyrrolidin-3-amine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrrolidine ring substituted with a methyl group and a pyrimidine moiety. This unique structure may confer specific interactions with biological targets, potentially influencing its activity as an enzyme inhibitor or receptor modulator.
The mechanism of action for this compound involves its interaction with various molecular targets, particularly kinases and receptors. The binding affinity and selectivity towards these targets are crucial for its biological effects.
Antimicrobial Activity
Recent studies have demonstrated that compounds with similar structures exhibit significant antibacterial properties. For instance, derivatives of pyrrolidine have shown potent in vitro activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) for these compounds were reported as low as 0.0039 mg/mL against Staphylococcus aureus and Escherichia coli .
Compound | Target Bacteria | MIC (mg/mL) |
---|---|---|
This compound | S. aureus | 0.0039 |
E. coli | 0.025 |
Enzyme Inhibition
The compound has been evaluated for its potential as a kinase inhibitor. Kinases play critical roles in cellular signaling pathways, and their inhibition can lead to therapeutic effects in various diseases, including cancer and inflammatory disorders. For example, related pyrimidine-based compounds have demonstrated IC50 values in the nanomolar range against specific kinases, suggesting that this compound might exhibit similar potency .
Enzyme Target | IC50 (nM) |
---|---|
TBK1 | 30 |
AAK1 | 50 |
Study on Antibacterial Activity
A study conducted on pyrrolidine derivatives revealed that modifications to the structure significantly affected their antibacterial efficacy. The synthesized compounds were tested against various bacterial strains, showing promising results in inhibiting growth, particularly against resistant strains .
Study on Kinase Inhibition
In another investigation focusing on kinase inhibitors, a library of aminopyrimidine analogs was screened for their ability to inhibit kinases associated with cancer pathways. The results indicated that certain structural modifications could enhance selectivity and potency, which may be applicable to the design of new inhibitors based on this compound .
Properties
Molecular Formula |
C9H14N4 |
---|---|
Molecular Weight |
178.23 g/mol |
IUPAC Name |
1-methyl-2-pyrimidin-5-ylpyrrolidin-3-amine |
InChI |
InChI=1S/C9H14N4/c1-13-3-2-8(10)9(13)7-4-11-6-12-5-7/h4-6,8-9H,2-3,10H2,1H3 |
InChI Key |
SNWLYPJWBNLEAV-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(C1C2=CN=CN=C2)N |
Origin of Product |
United States |
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